

# Salirasib pharmacoeconomic value assessment

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Salirasib

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## Salirasib Overview & Clinical Profile

**Salirasib** is an oral RAS inhibitor that acts as a farnesylcysteine mimetic, competing with Ras proteins for membrane binding sites and leading to their degradation [1] [2]. The table below summarizes key clinical trial findings for **Salirasib**.

Trial Feature	Solid Tumors (Phase I, 2018) [1] [3]	Hematologic Malignancies (Phase I, 2015) [4]	Pancreatic Cancer (Review, 2010) [5]
Recommended Phase II Dose	800 mg twice daily [1]	No MTD defined (up to 900 mg twice daily) [4]	600 mg twice daily (in combination with gemcitabine) [5]
Safety & Tolerability	Well-tolerated; most frequent AEs: gastrointestinal disturbances (diarrhea, abdominal pain, nausea) [1]	Well-tolerated; most frequent AE: Grade 1-2 diarrhea (82% of patients) [4]	Well-tolerated in combination with gemcitabine [5]
Efficacy Signal	KRAS-mutant patients: Median PFS of 227 days [1]	Hematological improvement in 47% of patients; no complete remissions [4]	Progression-free survival: 4.7 months (with gemcitabine) [5]

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Key Limitation	Small number of patients with KRAS mutations [1]	Modest activity as a single agent; trial discontinued due to financial constraints [4]	Lacks head-to-head comparison with modern standards of care [5]

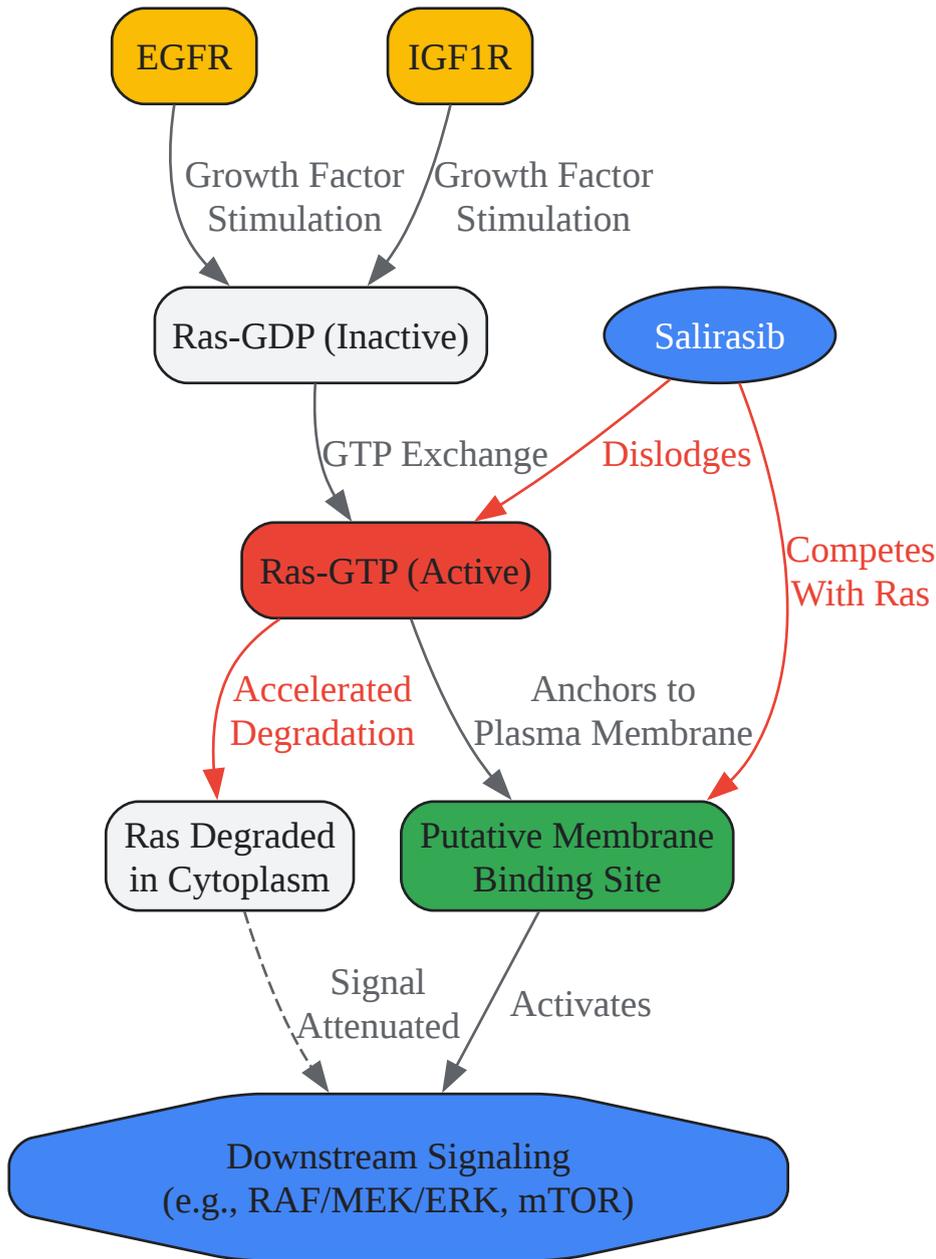
## Experimental Protocols from Key Studies

For researchers designing related experiments, here are the core methodologies from pivotal studies on **Salirasib**.

- **In Vitro Cell Growth Inhibition (IC50 Determination):**
  - **Cell Lines:** Human hepatocarcinoma cells (e.g., HepG2, Huh7, Hep3B) are cultured in DMEM or MEM with 10% FBS [6].
  - **Procedure:** Cells are seeded in 96-well plates and allowed to adhere. They are then incubated with a range of **Salirasib** concentrations (e.g., 25-200  $\mu$ M) or a vehicle control (DMSO) for 72 hours [6].
  - **Viability Assay:** Cell viability is measured using a colorimetric WST-1 assay. The IC50 value is calculated by nonlinear regression analysis [6].
- **In Vivo Anti-Tumor Efficacy (Subcutaneous Xenograft Model):**
  - **Model:** Immunodeficient mice subcutaneously inoculated with human cancer cells (e.g., HepG2 for HCC) [6].
  - **Dosing:** Once tumors are palpable, mice are treated with **Salirasib** or a vehicle control. The drug is often administered via oral gavage or intraperitoneal injection [6].
  - **Endpoint Monitoring:** Tumor volume is measured regularly over the treatment period (e.g., 12 days). At the endpoint, tumors are excised and weighed to determine the percentage of tumor growth inhibition in the treated group compared to the control [6].

## Mechanism of Action Signaling Pathway

The following diagram illustrates the proposed mechanism by which **Salirasib** disrupts Ras signaling, based on descriptions from the search results [1] [2] [6].



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## Status of Pharmacoeconomic Data

A true pharmacoeconomic value assessment for **Salirasib** cannot be completed with the available information.

- **Lack of Cost-Effectiveness Analysis:** The search results do not contain any formal cost-effectiveness studies, cost-utility analyses, or budget impact models for **Salirasib**. Such analyses are fundamental to determining a drug's pharmacoeconomic value [7].
- **Clinical Development Status:** The available clinical data for **Salirasib** is from early-phase (I/II) trials [1] [4]. The drug has not progressed to late-phase trials or market approval in major regions, which is when robust pharmacoeconomic evaluations are typically conducted.
- **Contrast with Approved KRAS Inhibitors:** For context, newer, approved KRAS<sup>G12C</sup>-specific inhibitors like **Adagrasib** have undergone cost-effectiveness analyses. One study from a US payer perspective concluded that Adagrasib was not cost-effective compared to chemotherapy, with an incremental cost-effectiveness ratio (ICER) of **\$913,211 per QALY** [7]. Similar high-quality data does not exist for **Salirasib**.

## How to Proceed with Assessment

To build a comprehensive pharmacoeconomic profile for **Salirasib**, you may need to:

- **Search Clinical Trial Registries:** Look for ongoing or completed Phase III trials on platforms like ClinicalTrials.gov. Successful Phase III results are a prerequisite for health technology assessment submissions.
- **Consult Health Technology Assessment (HTA) Bodies:** Check the websites of major HTA organizations, which publish detailed appraisals for newly approved drugs.
- **Explore Synthetic Control Arms:** In the absence of direct comparative trials, consider methodologies like matching-adjusted indirect comparisons, which have been used to compare other KRAS inhibitors [8].

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